1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide
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Overview
Description
1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorophenyl group, a pyridazinyl ring, and a piperidine carboxamide moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Pyridazinyl Intermediate: : The initial step often involves the synthesis of the pyridazinyl intermediate. This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with a suitable dicarbonyl compound to yield the pyridazinyl ring.
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Piperidine Derivative Synthesis: : The next step involves the preparation of the piperidine derivative. This can be done by reacting 4-phenylbutan-2-one with piperidine under acidic or basic conditions to form the corresponding piperidine derivative.
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Coupling Reaction: : The final step is the coupling of the pyridazinyl intermediate with the piperidine derivative. This is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Researchers explore its pharmacokinetic and pharmacodynamic properties to assess its suitability as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. For example, it could inhibit an enzyme involved in a disease pathway or activate a receptor to produce a desired biological response.
Comparison with Similar Compounds
Similar Compounds
1-[6-(3-Fluorophenyl)pyridazin-3-YL]piperidine-4-carboxylic acid: This compound shares a similar pyridazinyl and fluorophenyl structure but lacks the N-(4-phenylbutan-2-YL) group.
1-[6-(4-Chlorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorine atom can influence its binding affinity and metabolic stability, making it a valuable compound for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H29FN4O |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H29FN4O/c1-19(7-8-20-5-3-2-4-6-20)28-26(32)22-15-17-31(18-16-22)25-14-13-24(29-30-25)21-9-11-23(27)12-10-21/h2-6,9-14,19,22H,7-8,15-18H2,1H3,(H,28,32) |
InChI Key |
RGKPEDVSPZJAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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